![molecular formula C19H25N3O3 B5304701 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5304701.png)
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用机制
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
The increased GABAergic neurotransmission resulting from 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone administration can lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibitory tone, and potential anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency and selectivity may also limit its use in certain experiments where a less specific inhibitor is desired. Additionally, 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone's potential therapeutic effects may make it difficult to distinguish between its pharmacological and therapeutic effects in certain studies.
未来方向
1. Investigating the potential therapeutic effects of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in other neurological and psychiatric disorders, such as addiction and depression.
2. Exploring the mechanisms underlying 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone's anticonvulsant and anxiolytic effects.
3. Developing more selective and less potent GABA-AT inhibitors for use in certain experiments.
4. Investigating the potential use of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone as a tool for studying the role of GABA in neurodevelopmental disorders such as autism spectrum disorder.
5. Investigating the potential use of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in combination with other drugs for enhanced therapeutic effects in various neurological and psychiatric disorders.
合成方法
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can be synthesized through a multi-step process starting from 4-(3-methoxyphenyl)piperazine. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with cyclopropylcarbonyl chloride to form 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}piperazine. This intermediate is then treated with pyrrolidinone to yield 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone.
科学研究应用
1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also demonstrated the safety and tolerability of 1-cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone in healthy volunteers and patients with epilepsy.
属性
IUPAC Name |
1-cyclopropyl-4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-25-17-4-2-3-16(12-17)20-7-9-21(10-8-20)19(24)14-11-18(23)22(13-14)15-5-6-15/h2-4,12,14-15H,5-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHKUZWUONCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。